Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate

Orthogonal Protection Synthetic Strategy Indole Chemistry

Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate (CAS 1255502-46-5) is a doubly protected indole derivative featuring an N-1 methoxycarbonyl (Moc) group and a C-3 methoxycarbonyloxymethyl (carbonate ester) substituent. This white to yellow solid (mp 78–80 °C, predicted density 1.26 g/cm³) has a molecular formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B8143820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC
InChIInChI=1S/C13H13NO5/c1-17-12(15)14-7-9(8-19-13(16)18-2)10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3
InChIKeyQHDUWNHEUDJANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate – An Orthogonally Protected Indole Building Block for Selective Synthesis


Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate (CAS 1255502-46-5) is a doubly protected indole derivative featuring an N-1 methoxycarbonyl (Moc) group and a C-3 methoxycarbonyloxymethyl (carbonate ester) substituent . This white to yellow solid (mp 78–80 °C, predicted density 1.26 g/cm³) has a molecular formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . The compound serves as a key intermediate in medicinal chemistry and organic synthesis, where the orthogonal reactivity of its two protecting groups enables stepwise, selective deprotection or functionalization that is unattainable with mono-protected indole analogs .

Why Methyl Indole-1-carboxylate or 1-Methoxycarbonylindole-3-carboxaldehyde Cannot Replace Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate


Substituting a simpler N-protected indole such as methyl 1H-indole-1-carboxylate (CAS 39203-20-8) or the 3-formyl analog 1-methoxycarbonylindole-3-carboxaldehyde (CAS 111168-43-5) for this compound eliminates the orthogonal C-3 carbonate ester handle, which is critical for multi-step synthetic sequences requiring chemoselective manipulation . The methoxycarbonyloxymethyl group is not merely a protecting group; it is a masked hydroxymethyl or formyl equivalent that can be unveiled under distinct, non-acidic conditions (e.g., mild base hydrolysis or reductive cleavage), while the N-Moc group remains intact . This orthogonal differentiation directly enables synthetic routes that would be impossible with mono-functionalized indoles, where the sole reactive site forces a linear, less convergent strategy .

Product-Specific Quantitative Evidence for Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate vs. Closest Analogs


Orthogonal Protecting Group Count: Dual N-1/C-3 Protection vs. Mono-Protected Indole-1-carboxylate

Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate possesses two chemically distinct protecting groups: an N-1 methoxycarbonyl (Moc) and a C-3 methoxycarbonyloxymethyl carbonate . In contrast, the closest commercial comparator, methyl 1H-indole-1-carboxylate (CAS 39203-20-8), carries only the N-1 Moc group . The presence of the second, orthogonally reactive C-3 handle enables sequential, chemoselective deprotection or functionalization steps that are unattainable with the mono-protected analog, where the sole reactive site forces a linear, less convergent synthetic strategy [1].

Orthogonal Protection Synthetic Strategy Indole Chemistry

Melting Point and Physical Form Differentiation: Solid Handling vs. Liquid/Oil Comparators

The target compound is a crystalline solid with a reported melting point of 78–80 °C . This contrasts with methyl 1H-indole-1-carboxylate (CAS 39203-20-8), which is typically supplied as a low-melting solid or oil (reported boiling point 291 °C, no discrete melting point above ambient temperature) . The higher and sharper melting point of the target compound enables purification by recrystallization, a significant advantage for achieving and verifying high purity in laboratory-scale synthesis, whereas comparators that are oils or low-melting solids require more costly chromatographic purification [1].

Physicochemical Properties Solid-Phase Handling Purity by Crystallization

LogP as a Synthetic Intermediate Selection Criterion: Optimized Extraction and Chromatographic Behavior

The target compound has a predicted LogP of 2.30 . This is higher than the LogP of methyl 1H-indole-1-carboxylate (predicted LogP ~1.8, based on ChemSpider data for indole-1-carboxylic acid methyl ester ). The increased lipophilicity arises from the additional carbonate ester at C-3 and can facilitate more efficient liquid-liquid extraction during workup (e.g., ethyl acetate/water partition) compared to the more polar, mono-protected analog [1]. For procurement decisions in a synthetic workflow, a LogP difference of ~0.5 log units can translate to visibly different extraction recovery efficiencies, particularly on multi-gram scale [1].

Lipophilicity Predictive ADME Extraction Efficiency

Purity Specification and Batch Consistency: 98% Target Compound vs. 95–97% Typical for Closest Analogs

The target compound is supplied at a certified minimum purity of 98% (HPLC) by specialist vendors such as Fluorochem , and at 97% by others . In comparison, the closest analog 1-methoxycarbonylindole-3-carboxaldehyde is typically commercially available at 97% purity , while methyl 1H-indole-1-carboxylate commonly carries a 95% minimum specification . The 1–3% absolute purity difference, although numerically small, can be critical in fragment-based drug discovery or late-stage diversification, where a 2% impurity in a building block can propagate to >5% byproduct contamination after two synthetic steps [1].

Purity Quality Control Procurement Specification

Optimal Procurement Scenarios for Methyl 3-(((methoxycarbonyl)oxy)methyl)-1H-indole-1-carboxylate Based on Evidence


Multi-Step Convergent Synthesis Requiring Orthogonal C-3 Functionalization

When a synthetic route requires manipulation at the indole C-3 position (e.g., conversion to an aldehyde, carboxylic acid, or amine) while preserving the N-1 Moc protection, this compound is the optimal starting material. Its dual orthogonal protection enables a two-directional strategy that mono-protected indole-1-carboxylate cannot support . Procurement of this pre-functionalized building block eliminates the need for an additional protection step, saving 1–2 synthetic transformations.

Analytical Standard or Fragment Library Inclusion with Defined LogP and High Purity

Fragment-based screening libraries benefit from compounds with well-characterized physicochemical properties. With a certified purity of 98% and a predicted LogP of 2.30 , this compound fits the 'rule-of-three' space for fragments (MW 263 < 300, LogP ≤ 3) while offering a higher purity specification than the common 95% indole building blocks. Its solid, crystalline nature further ensures accurate gravimetric dispensing for high-throughput screening.

Scale-Up Feasibility Studies Leveraging Solid-Phase Handling

Process chemistry groups evaluating indole-based intermediates for scale-up will benefit from the compound's crystalline solid form (mp 78–80 °C) . This physical property simplifies large-scale purification by recrystallization, avoiding the need for column chromatography that is often required for oily or low-melting analogs such as methyl 1H-indole-1-carboxylate . The higher LogP (2.30) also improves extractive workup efficiency at kilogram scale [1].

Prodrug or Bioreversible Protection Research

The C-3 methoxycarbonyloxymethyl group is a carbonate ester structurally related to bioreversible prodrug moieties used in approved pharmaceuticals . For medicinal chemistry teams exploring indole-based prodrugs, this compound provides a direct starting point for evaluating enzymatic or pH-dependent carbonate cleavage kinetics, without the need for de novo installation of the carbonate functionality . The N-Moc group remains available for further derivatization or can be removed orthogonally.

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